molecular formula C16H6F5NO B1392122 4-(Pentafluorobenzoyl)isoquinoline CAS No. 1187167-26-5

4-(Pentafluorobenzoyl)isoquinoline

Cat. No. B1392122
M. Wt: 323.22 g/mol
InChI Key: XRWMWRAGWCCQDH-UHFFFAOYSA-N
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Description

“4-(Pentafluorobenzoyl)isoquinoline” is a chemical compound with the molecular formula C16H6F5NO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Diarylhexahydrobenzo[f]isoquinoline

    An efficient synthesis process involving the treatment of boron trifluoride etherate has been developed for 6,10b-diarylhexahydrobenzo[f]isoquinoline. This transformation from 4-arylpiperidin-3-one to benzo[f]isoquinoline involves ring contraction, chain elongation, and intramolecular electrophilic cyclization (Chang et al., 2010).

  • Palladium-mediated Synthesis

    A novel synthesis of N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones has been reported, contributing to the development of new classes of compounds (Jacobs et al., 2008).

  • Crystal Structure Studies

    Investigations into the crystal structures of isoquinoline with chloro-nitrobenzoic acid have been conducted, providing insights into the molecular interactions and hydrogen bonding in these compounds (Gotoh & Ishida, 2015).

  • Synthesis of Isoquinoline Derivatives

    Research has been conducted on the synthesis of various isoquinoline derivatives, including benzo[g]isoquinoline-triones, which have potential applications in different chemical domains (Mbala et al., 2011).

Potential Biomedical Applications

  • Antitumor Activity

    Some isoquinoline derivatives have been identified with promising antitumor activities. These include compounds like 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which have shown efficacy against tumor cell lines (Houlihan et al., 1995).

  • Isoquinoline Alkaloids in Drug Design

    Isoquinoline alkaloids have been recognized for their significant pharmacological properties, including potential anticancer effects. Research on their nucleic acid-binding aspects is providing valuable insights for drug design (Bhadra & Kumar, 2011).

  • Inhibitory Effects on Tumor Necrosis Factor Alpha

    Isoquinoline derivatives have been evaluated for their ability to inhibit tumor necrosis factor alpha, which is a key target in anti-inflammatory and cancer therapies (Chao et al., 1999).

  • Potential as Antiinflammatory Agents

    Research into substituted isoquinolines and quinazolines indicates their potential as antiinflammatory agents, particularly in the context of inhibiting tumor necrosis factor alpha (Chao et al., 1999).

properties

IUPAC Name

isoquinolin-4-yl-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMWRAGWCCQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluorobenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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